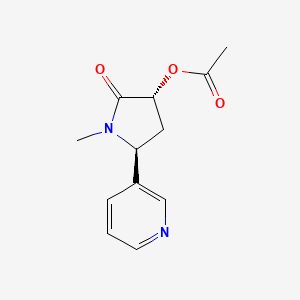
反式-3'-羟基可替宁乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3’-Hydroxy Cotinine Acetate: is a metabolite of nicotine, formed through the action of the enzyme CYP2A6 on cotinine. It is a significant biomarker used to study nicotine metabolism and exposure, particularly in the context of smoking and secondhand smoke exposure .
科学研究应用
Chemistry: In chemistry, trans-3’-Hydroxy Cotinine Acetate is used as a reference standard for the quantitation of nicotine and its metabolites in biological samples. It is also used in the development of analytical methods for nicotine detection .
Biology: In biological research, the compound is used to study the metabolic pathways of nicotine and to understand the effects of nicotine exposure on the human body. It is particularly useful in studies involving smokers and individuals exposed to secondhand smoke .
Medicine: In medicine, trans-3’-Hydroxy Cotinine Acetate is used as a biomarker to assess nicotine exposure and to develop smoking cessation strategies. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its metabolites .
Industry: In the industry, the compound is used in the quality control of nicotine-containing products and in the development of nicotine replacement therapies. It is also used in environmental monitoring to assess tobacco smoke pollution .
作用机制
Target of Action
Trans-3’-Hydroxy Cotinine Acetate (3HC) is a major metabolite of nicotine . It is primarily targeted by the enzyme CYP2A6, which is involved in the metabolism of nicotine .
Mode of Action
3HC interacts with CYP2A6, an enzyme that plays a crucial role in the metabolism of nicotine . The interaction of 3HC with CYP2A6 leads to its conversion into other metabolites .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3HC is the CYP2A6 metabolic pathway . This pathway is responsible for the metabolism of nicotine, and 3HC is a product of this metabolism . The ratio of 3HC to cotinine, another metabolite of nicotine, is used as a biomarker of CYP2A6 activity .
Pharmacokinetics
The total plasma clearance of 3HC averages 1.3 ml/min/kg, of which 63% is renal excretion of unchanged drug . An average of 29% of the dose is excreted as 3HC-Gluc . Cotinine, the primary nicotine metabolite from which 3HC is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) .
Result of Action
The result of 3HC’s action is the clearance of nicotine from the body . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure as well as to develop pharmacological intervention strategies for smoking cessation .
Action Environment
The action of 3HC can be influenced by various environmental factors. For example, racial and age-related differences in tobacco smoke exposure (TSE) have been observed, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . These factors can influence the levels of 3HC and its ratio to cotinine, thereby affecting the efficacy and stability of 3HC’s action .
生化分析
Biochemical Properties
Trans-3’-Hydroxy Cotinine Acetate interacts with various enzymes and proteins in the body. It is a major metabolite of cotinine, which is further metabolized by P450 CYP2A6 to Trans-3’-Hydroxy Cotinine Acetate . This compound may be a more sensitive biomarker of low-level nicotine exposure compared to cotinine .
Cellular Effects
The effects of Trans-3’-Hydroxy Cotinine Acetate on cells and cellular processes are primarily related to its role in nicotine metabolism. As a metabolite of nicotine, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with nicotine exposure .
Molecular Mechanism
At the molecular level, Trans-3’-Hydroxy Cotinine Acetate exerts its effects through its interactions with the enzyme CYP2A6 . This enzyme metabolizes nicotine, and the activity of this enzyme can be inferred from the levels of Trans-3’-Hydroxy Cotinine Acetate in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Hydroxy Cotinine Acetate can change over time. For example, cotinine has a longer metabolic half-life compared to Trans-3’-Hydroxy Cotinine Acetate (16 hours vs. 5 hours) . This indicates that the effects of Trans-3’-Hydroxy Cotinine Acetate may be more short-lived compared to cotinine.
Metabolic Pathways
Trans-3’-Hydroxy Cotinine Acetate is involved in the metabolic pathway of nicotine. It is produced when the enzyme CYP2A6 metabolizes cotinine . This process is part of the body’s mechanism for clearing nicotine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Acetate typically involves the hydroxylation of cotinine. This process can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitation of nicotine, cotinine, and trans-3’-Hydroxy Cotinine in biological samples .
Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine Acetate often involves large-scale synthesis using advanced chromatographic techniques. These methods ensure high purity and yield, making the compound suitable for research and analytical purposes .
化学反应分析
Types of Reactions: trans-3’-Hydroxy Cotinine Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to cotinine or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced forms of cotinine, which are useful for studying nicotine metabolism .
相似化合物的比较
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-Hydroxy Cotinine.
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products .
Uniqueness: trans-3’-Hydroxy Cotinine Acetate is unique due to its specific role in nicotine metabolism and its use as a biomarker for studying nicotine exposure. Its shorter half-life compared to cotinine makes it a more dynamic marker for recent nicotine intake .
属性
IUPAC Name |
[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBVMFGRVMSHK-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
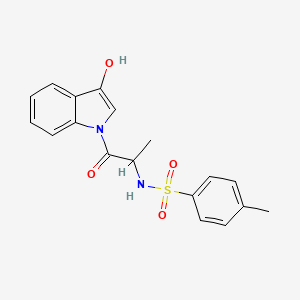
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
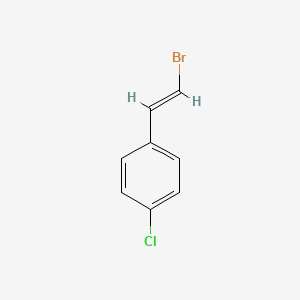
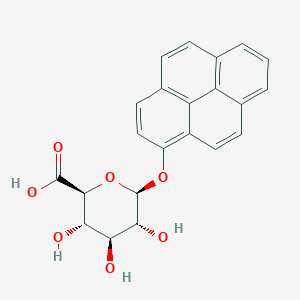
![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)
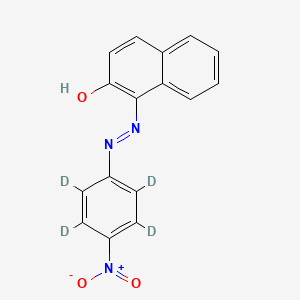
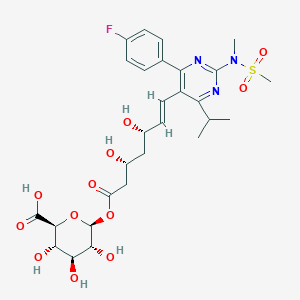
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/new.no-structure.jpg)
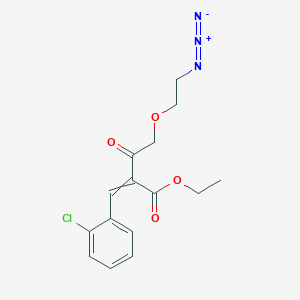
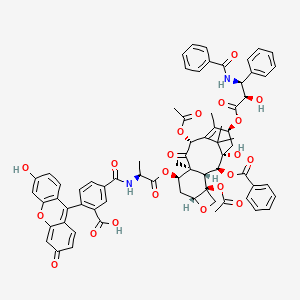
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
